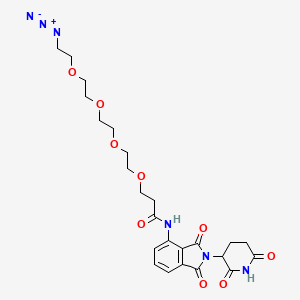
3-Bromo-5-(t-butyl)-2-chlorobenZaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(tert-butyl)-2-chlorobenzaldehyde is an organic compound with the molecular formula C11H12BrClO. It is a substituted benzaldehyde, featuring bromine, chlorine, and tert-butyl groups attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)-2-chlorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-(tert-butyl)-2-chlorobenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tert-butyl)-2-chlorobenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-methoxy-5-(tert-butyl)-2-chlorobenzaldehyde.
Oxidation: 3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid.
Reduction: 3-Bromo-5-(tert-butyl)-2-chlorobenzyl alcohol.
Scientific Research Applications
3-Bromo-5-(tert-butyl)-2-chlorobenzaldehyde is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals.
Industry: As a building block in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-chlorobenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various transformations. In biological systems, it may interact with enzymes or receptors, affecting their function through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorobenzaldehyde: Lacks the tert-butyl group, affecting its steric and electronic properties.
5-(tert-butyl)-2-chlorobenzaldehyde: Lacks the bromine atom, leading to different reactivity.
3-Bromo-5-(tert-butyl)benzaldehyde: Lacks the chlorine atom, altering its chemical behavior.
Uniqueness
3-Bromo-5-(tert-butyl)-2-chlorobenzaldehyde is unique due to the combination of bromine, chlorine, and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H12BrClO |
|---|---|
Molecular Weight |
275.57 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-2-chlorobenzaldehyde |
InChI |
InChI=1S/C11H12BrClO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 |
InChI Key |
HIPUCHSIHHDDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
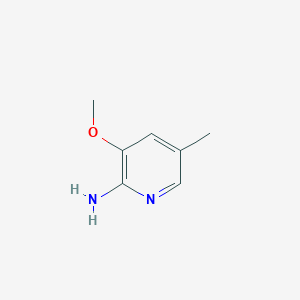
![(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
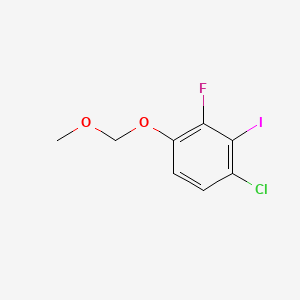
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)
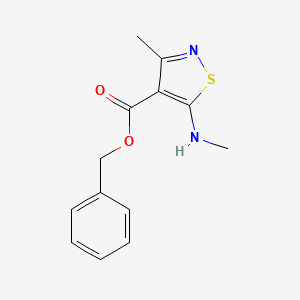
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

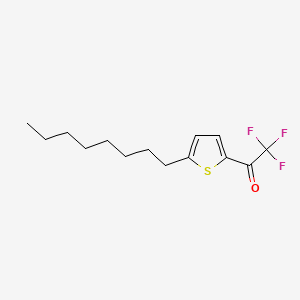
![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
